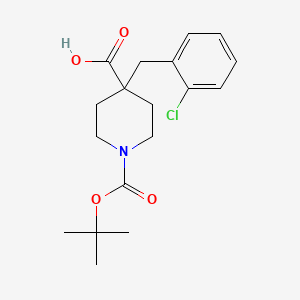![molecular formula C20H16ClFN4 B2645954 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 890633-51-9](/img/structure/B2645954.png)
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine” is a complex organic molecule. Unfortunately, there is limited information available about this specific compound .
Molecular Structure Analysis
The molecular structure of this compound can be inferred from its name. It contains a pyrazolo[1,5-a]pyrimidin-7-amine core, which is substituted at various positions by 2-chlorophenyl, 4-fluorophenyl, and methyl groups .Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been reported. For instance, a study mentions that all potent compounds from a series have a ClogP value less than 4 and molecular weight less than 400, thus likely to maintain drug-likeness during lead optimization .Aplicaciones Científicas De Investigación
Antimicrobial and Anticancer Activity
Research has identified pyrazolo[1,5-a]pyrimidine derivatives as potential antimicrobial and anticancer agents. Compounds similar to 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine have been synthesized and shown to exhibit significant in vitro antimicrobial and anticancer activities. Specifically, novel pyrazole derivatives with pyrazolopyrimidine structures have demonstrated higher anticancer activity compared to reference drugs such as doxorubicin, highlighting their potential in cancer therapy (Hafez, Abdel-Rhman B. A. El-Gazzar, Al-Hussain, 2016).
Anti-Mycobacterial Activity
Another application of pyrazolo[1,5-a]pyrimidine derivatives is in the treatment of Mycobacterium tuberculosis (M.tb). Research has demonstrated that these compounds can act as potent inhibitors of mycobacterial ATP synthase. Structure–activity relationship studies of various analogues have identified specific substituents that enhance in vitro M.tb growth inhibition, offering a promising avenue for the development of new anti-tuberculosis drugs (Sutherland et al., 2022).
Antibacterial Agents
Synthesis and evaluation of chalcones, pyrazolines, amino pyrimidines, and pyrimidinethiones have shown that these compounds possess antibacterial activity. This indicates the potential of 3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine and its derivatives as antibacterial agents, contributing to the development of new treatments for bacterial infections (Solankee, Patel, 2004).
Anti-Inflammatory and Analgesic Agents
Furthermore, 4(3H)-quinazolinone derivatives, which share a similar heterocyclic core with pyrazolo[1,5-a]pyrimidines, have been synthesized and tested for their anti-inflammatory and analgesic properties. This suggests the potential use of pyrazolo[1,5-a]pyrimidine derivatives in developing new anti-inflammatory and analgesic medications (Farag et al., 2012).
Insecticidal and Antimicrobial Potential
Derivatives of pyrazolo[1,5-a]pyrimidine have also been explored for their insecticidal and antimicrobial potential. These studies highlight the broad spectrum of biological activity that these compounds can exhibit, underscoring their versatility in various scientific research and pharmaceutical applications (Deohate, Palaspagar, 2020).
Mecanismo De Acción
Safety and Hazards
Propiedades
IUPAC Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16ClFN4/c1-12-11-18(24-15-9-7-14(22)8-10-15)26-20(23-12)19(13(2)25-26)16-5-3-4-6-17(16)21/h3-11,24H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKSWMTBIXIEELD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=C(C=C3)F)C)C4=CC=CC=C4Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16ClFN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
366.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-chlorophenyl)-N-(4-fluorophenyl)-2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(2R,3As,6aS)-2-methyl-1,2,3,3a,4,5,6,6a-octahydrocyclopenta[b]pyrrole;hydrochloride](/img/structure/B2645872.png)
![3-[4-(3-methoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-3-yl]-N,N-dimethylbenzene-1-sulfonamide](/img/structure/B2645875.png)
![N-(1-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)pyrrolidin-3-yl)-4-bromothiophene-2-carboxamide](/img/structure/B2645876.png)
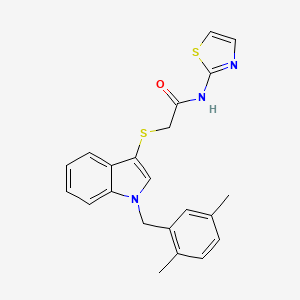
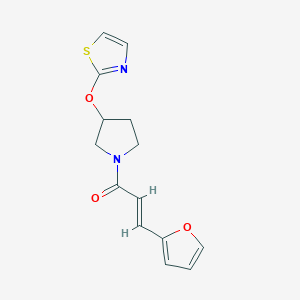
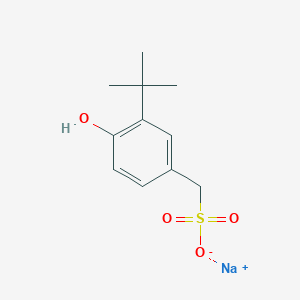
![2-(2,4-dichlorophenoxy)-N-[2-(dimethylamino)-5,6,7,8-tetrahydroquinazolin-6-yl]acetamide](/img/structure/B2645882.png)

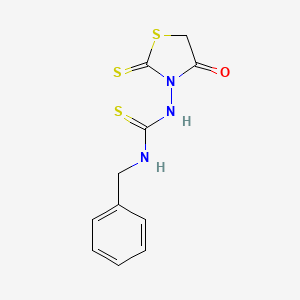
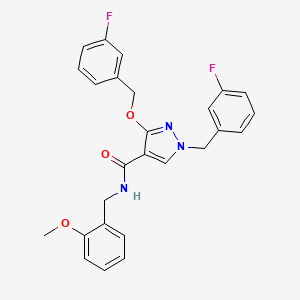
![[(4S)-4-Prop-1-en-2-ylcyclohexen-1-yl]methanamine](/img/structure/B2645887.png)
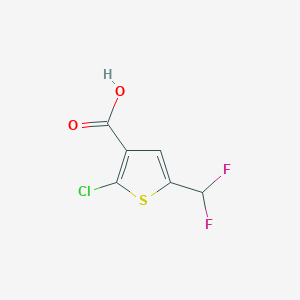
![(2R,4S)-1-[(2-Methylpropan-2-yl)oxycarbonyl]-4-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]pyrrolidine-2-carboxylic acid](/img/structure/B2645891.png)
